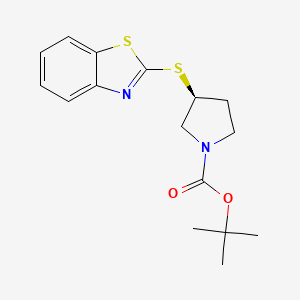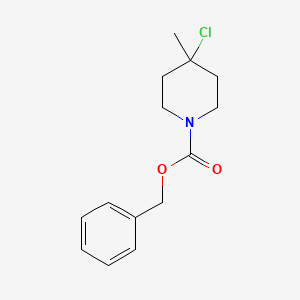
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are known for their unique structure, which includes three nitrogen atoms in a five-membered ring. This particular compound has a methyl group at the first position, a phenyl group at the fifth position, and a propyl group at the third position. Triazoles are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction of 3-propyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methylhydrazine under acidic conditions can yield the desired triazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Applications De Recherche Scientifique
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In anticancer research, it may interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-1,2,4-triazole: Lacks the phenyl and propyl groups, resulting in different chemical and biological properties.
5-Phenyl-1H-1,2,4-triazole: Lacks the methyl and propyl groups, leading to variations in reactivity and applications.
3-Propyl-1H-1,2,4-triazole: Lacks the methyl and phenyl groups, affecting its overall properties and uses.
Uniqueness: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
915303-66-1 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
1-methyl-5-phenyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3/c1-3-7-11-13-12(15(2)14-11)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3 |
Clé InChI |
LWGTWWGANHDJRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=N1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)







![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
